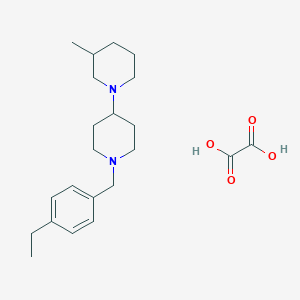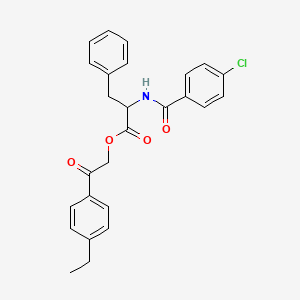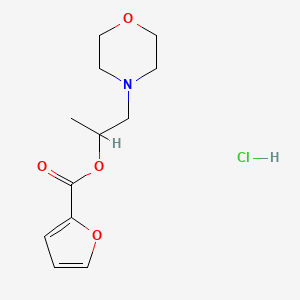![molecular formula C15H15ClN4O2 B3967685 4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967685.png)
4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
説明
“4,4’-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound with the molecular formula C27H23ClN4O2 . It has a molecular weight of 470.9 g/mol . The IUPAC name for this compound is 4-[(2-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . Another study reported the synthesis of this compound using a magnetically separable nanocatalyst .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazol ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a chlorophenyl group and a methylene bridge .Chemical Reactions Analysis
This compound has been used as a ligand in the complexation of analytes. For example, it has been used in the simultaneous determination of Mn2+ and Fe3+ . The ratio of ligand to metal in these metal complexes is 1:1 and 1:2 for Fe3+ and Mn2+, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 470.9 g/mol and a complexity of 812 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area of this compound is 64.7 Ų .科学的研究の応用
Antibacterial Activity
4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit excellent antibacterial activity, particularly those with trifluoromethyl groups, against various bacteria such as Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus (Bhavanarushi et al., 2013).
Eco-Friendly Synthesis
There is a growing interest in eco-friendly synthesis methods for these compounds. One study describes a solvent-free, one-pot synthesis of 4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) using an eco-friendly ionic liquid as a catalyst. This method offers advantages like high yields and simple procedures (Zhou & Zhang, 2015).
Corrosion Inhibition
These compounds have been explored for their potential in corrosion inhibition, particularly in the petroleum industry. Their application for N80 steel corrosion mitigation in acidic environments shows promising results, with high protection efficiency and the formation of a protective layer on the steel surface (Singh et al., 2020).
Green and Efficient Synthesis Methods
Studies have focused on developing green and efficient methods for synthesizing these compounds. Techniques such as microwave irradiation and heating in an aqueous medium have been employed, aiming for high yields and eco-friendly processes (Gupta et al., 2014).
Antiviral Activity
作用機序
将来の方向性
特性
IUPAC Name |
4-[(2-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-5-3-4-6-10(9)16)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIMASMORCCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2Cl)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)


![6-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3967625.png)


![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
![2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3967687.png)
![4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967688.png)
![5-(3,4-dichlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3967693.png)